molecular formula C25H23N5O2S B1668010 Bentamapimod CAS No. 848344-36-5

Bentamapimod

Cat. No.: B1668010
CAS No.: 848344-36-5
M. Wt: 457.5 g/mol
InChI Key: XCPPIJCBCWUBNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bentamapimod, also known as AS602801, is a potent, orally active, and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . This compound specifically inhibits JNK-1, JNK-2, and JNK-3 with IC50 values of 80, 90, 230 nM respectively .

Mode of Action

This compound interacts with its targets, the JNK proteins, by inhibiting their activity. This inhibition blocks the phosphorylation of all JNK substrates, which can lead to changes in cellular processes such as T-lymphocyte proliferation and apoptosis .

Biochemical Pathways

The JNK pathway is activated in response to various stimuli, including inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . This activation occurs downstream of various receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . By inhibiting JNKs, this compound can affect these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is orally active , suggesting that it has good bioavailability.

Result of Action

The inhibition of JNKs by this compound can lead to changes in cellular processes. For example, it has been shown to block T-lymphocyte proliferation and induce apoptosis . This suggests that this compound could have potential therapeutic effects in conditions where JNK activity is implicated, such as in inflammatory diseases and cancer .

Safety and Hazards

Bentamapimod is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Bentamapimod is currently in phase IIa clinical trials for the treatment of endometriosis . It has shown preclinical efficacy that may be applied to the treatment of endometriotic lesions . It also inhibits cancer stem cells in vitro and in vivo . Therefore, it represents a promising avenue for future research and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Bentamapimod is a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK1 (MAPK8) and JNK2 (MAPK9) . JNKs are members of mitogen-activated protein kinases (MAPK) which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It is able to block T-lymphocyte proliferation and induce apoptosis . In cancer stem cells, it has shown to reduce cell proliferation and increase apoptosis . In endometriotic lesions, it reduces inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of JNKs. The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . This compound inhibits JNK-1, JNK-2, and JNK-3 with IC 50 values of 80, 90, 230 nM respectively .

Dosage Effects in Animal Models

In animal models, this compound has shown to induce regression of endometriotic lesions. Treatment of nude mice bearing xenografts biopsied from women with endometriosis with 30 mg/kg this compound caused 29% regression of lesion .

Metabolic Pathways

It is known that the drug acts as an inhibitor of JNKs, which are involved in many physiological processes .

Transport and Distribution

As an orally active drug, it is likely to be distributed throughout the body via the bloodstream .

Subcellular Localization

As a JNK inhibitor, it is likely to interact with these kinases at their sites of action within the cell .

Preparation Methods

Bentamapimod is synthesized through a series of chemical reactions that involve the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up the synthetic route while ensuring consistent quality and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Bentamapimod undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of this compound with altered biological properties .

Comparison with Similar Compounds

Bentamapimod is unique among JNK inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its ability to selectively inhibit all three JNK isoforms (JNK-1, JNK-2, and JNK-3) with high potency, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,20H,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPPIJCBCWUBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005116
Record name (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848344-36-5
Record name Bentamapimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848344365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bentamapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3H-Benzothiazol-2-ylidene)-[2-(4-morpholin-4-ylmethyl-benzyloxy)-pyrimidin-4-yl]-acetonitrile dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENTAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3L4B4U0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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